N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-4-bromobenzamide
Description
This compound features a thiophene core substituted with a 2H-1,3-benzodioxol-5-ylmethyl group at position 5, a cyano group at position 3, and a methyl group at position 2. The 4-bromobenzamide moiety is appended to the thiophene via an amide linkage. The cyano and methyl groups contribute to electronic modulation and steric effects, respectively.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O3S/c1-12-16(10-23)21(24-20(25)14-3-5-15(22)6-4-14)28-19(12)9-13-2-7-17-18(8-13)27-11-26-17/h2-8H,9,11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNYUFPNWHEDFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)Br)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-4-bromobenzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzodioxole Moiety: Starting with catechol, the benzodioxole ring is formed through a condensation reaction with formaldehyde.
Introduction of the Methylthiophene Ring: The thiophene ring is synthesized via a cyclization reaction involving sulfur and a suitable diene.
Attachment of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a cyanide source.
Formation of the Bromobenzamide Group: The bromobenzamide moiety is synthesized by reacting 4-bromobenzoic acid with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzamide group can be substituted with various nucleophiles, including amines and thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-4-bromobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with various biological systems, including its potential as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism by which N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-4-bromobenzamide exerts its effects involves binding to specific molecular targets. For instance, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The benzodioxole moiety is known to interact with enzyme active sites, while the cyano and bromobenzamide groups enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and pharmacological properties:
Key Comparative Insights
The latter’s sulfur atom may increase metabolic oxidation risks .
Thiophene vs. Heterocyclic Cores :
- The thiophene core (Target, ) allows π-π stacking interactions, whereas the thiadiazole () and isoxazole () cores exhibit distinct electronic profiles. The thiadiazole’s thiol group () introduces polarity but limits stability, while the isoxazole’s electron deficiency () may alter binding kinetics.
Amide vs. Alternative Linkages: The amide bond in the target and provides hydrolytic stability compared to the imine in or the ketone in .
Halogen vs. Non-Halogen Substituents: The 4-bromo group in the target and facilitates halogen bonding, a feature absent in and . This interaction is critical for target affinity in bromine-rich binding pockets .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely employs carbodiimide-mediated amide coupling (analogous to ), while analogs like and require Schiff base or oxime formations, respectively .
- Target Engagement : The bromobenzamide moiety may outperform phenylsulfanyl () or methylbenzoyl () groups in environments requiring halogen bonding, as seen in kinase or GPCR targets .
Biological Activity
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-4-bromobenzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety , a cyano group , and a thiophene structure , which contribute to its unique biological properties. The molecular formula is with a molecular weight of 426.34 g/mol.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, in a study involving various derivatives, compounds with similar structural features demonstrated the ability to inhibit cell proliferation in human lung cancer cell lines such as A549 and HCC827. The cytotoxicity was assessed using MTS assays, revealing IC50 values that suggest potential for further development as antitumor agents .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | High |
| Compound 6 | HCC827 | 5.13 ± 0.97 | Moderate |
| Compound 8 | NCI-H358 | 6.75 ± 0.19 | High |
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors, potentially modulating signal transduction pathways or altering gene expression. The presence of the cyano group may enhance its reactivity and binding affinity towards biological targets, leading to its observed antitumor effects .
Case Studies
In a comparative study of various benzodioxole derivatives, it was found that those containing thiophene rings exhibited enhanced cytotoxicity against cancer cell lines compared to their non-thiophene counterparts. This suggests that the structural features of this compound could be critical for its biological activity .
Antimicrobial Activity
In addition to antitumor properties, compounds related to this compound have also been evaluated for antimicrobial activity. Testing against Gram-positive and Gram-negative bacteria showed varying degrees of effectiveness, indicating potential applications in treating infections .
Q & A
What are the key synthetic pathways for N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-4-bromobenzamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : The benzodioxolylmethyl group is introduced via nucleophilic substitution or Suzuki-Miyaura coupling under inert conditions (e.g., nitrogen atmosphere) .
- Cyano Group Incorporation : The 3-cyano substituent on the thiophene ring is achieved using KCN or CuCN in polar aprotic solvents like DMF at elevated temperatures (~80°C) .
- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate) ensures high purity .
Key Considerations : Monitor reaction progress via TLC and confirm intermediates via H NMR and LC-MS.
How can reaction conditions be optimized to improve the yield of the thiophene core?
Answer:
Advanced optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., THF/MeOH/HO mixtures) enhance solubility of intermediates, while LiOH facilitates hydrolysis of ester groups to carboxylic acids .
- Catalysis : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency for benzodioxolylmethyl attachment .
- Temperature Gradients : Stepwise heating (e.g., 80°C for 4 hours followed by reflux) minimizes side reactions like decarboxylation .
Validation : Use DOE (Design of Experiments) to correlate variables (solvent, temperature) with yield.
What crystallographic methods resolve structural ambiguities in this compound?
Answer:
- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K reduces thermal motion artifacts.
- Refinement : SHELXL refines structures against twinned data (e.g., using HKLF5 format), with hydrogen bonding analyzed via graph-set notation (e.g., R(8) motifs) .
- Validation : Cross-check with PLATON to detect missed symmetry or disorder .
Case Study : For twinned crystals, apply BASF parameter scaling in SHELX to partition overlapping reflections .
How is the bioactivity of this compound assessed against bacterial targets?
Answer:
- Assay Design : Use in vitro MIC (Minimum Inhibitory Concentration) assays against E. coli or S. aureus biofilms, with DMSO as a negative control .
- Protein Binding : SPR (Surface Plasmon Resonance) measures affinity for GroEL/ES chaperones, with KD values <10 µM indicating potency .
- Cytotoxicity : Parallel testing on mammalian cells (e.g., HEK293) ensures selectivity .
Data Interpretation : IC values <1 µM suggest lead compound potential; discrepancies between replicates may indicate aggregation.
How are contradictions between spectroscopic and crystallographic data resolved?
Answer:
- NMR vs. X-ray : If H NMR shows unexpected peaks, compare with calculated spectra (e.g., Mercury CSD) to identify polymorphs or solvates .
- Mass Spec Validation : HRMS confirms molecular weight; deviations >5 ppm suggest impurities or incorrect assignments .
- Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) detects conformational flexibility not captured in static crystal structures .
What strategies guide SAR studies on the bromobenzamide moiety?
Answer:
- Substituent Variation : Replace 4-bromo with electron-withdrawing groups (e.g., -CF) to probe electronic effects on bioactivity. Synthesize analogs via Pd-catalyzed cross-coupling .
- Bioisosteres : Replace benzodioxole with thiophene or pyridine rings to assess steric tolerance .
- Activity Cliffs : Plot IC vs. substituent Hammett constants (σ) to identify electronic trends .
How can computational modeling predict hydrogen-bonding networks?
Answer:
- Software Tools : Use Mercury (CCDC) for graph-set analysis and CrystalExplorer for energy frameworks .
- Quantum Mechanics : DFT (B3LYP/6-31G*) calculates H-bond strengths; ΔE > 20 kJ/mol indicates significant stabilization .
- Docking Studies : AutoDock Vina models interactions with protein targets (e.g., GroEL), prioritizing residues with high B-factors for mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
